molecular formula C4H10S2 B2563182 4-Thia-1-pentanethiol CAS No. 26718-09-2

4-Thia-1-pentanethiol

Cat. No.: B2563182
CAS No.: 26718-09-2
M. Wt: 122.24
InChI Key: GLSINCGJNDJREL-UHFFFAOYSA-N
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Description

4-Thia-1-pentanethiol is an organic compound with the molecular formula C4H10S2. It is a thiol, which means it contains a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors. The structure of this compound includes a sulfur atom within the carbon chain, making it a thioether as well. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Thia-1-pentanethiol can be synthesized through several methods:

  • Nucleophilic Substitution: : One common method involves the reaction of an alkyl halide with a hydrosulfide anion (HS-). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon atom bonded to the halide, replacing the halide with a thiol group.

    [ \text{R-X} + \text{HS}^- \rightarrow \text{R-SH} + \text{X}^- ]

  • Thiourea Method: : Another method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. This method is particularly useful for synthesizing thiols with high yields.

    [ \text{R-X} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{R-SC(NH}_2\text{)NH}_2 \rightarrow \text{R-SH} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using hydrosulfide anions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of solvents and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Thia-1-pentanethiol undergoes various chemical reactions, including:

  • Oxidation: : Thiols can be oxidized to form disulfides. This reaction is important in biochemistry, where disulfide bonds play a crucial role in protein structure.

    [ 2 \text{R-SH} \rightarrow \text{R-S-S-R} + 2 \text{H}^+ ]

  • Reduction: : Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    [ \text{R-S-S-R} + 2 \text{H}^+ \rightarrow 2 \text{R-SH} ]

  • Substitution: : Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another functional group in a molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other mild oxidizing agents.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol, and sodium borohydride (NaBH4).

    Solvents: Common solvents include water, ethanol, and other polar solvents.

Major Products

    Disulfides: Formed through oxidation of thiols.

    Thioethers: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Thia-1-pentanethiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.

    Biology: Plays a role in studying protein structures and functions, as thiols and disulfides are important in protein folding and stability.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Thia-1-pentanethiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biological systems, thiols can form disulfide bonds, which are crucial for protein structure and function.

Comparison with Similar Compounds

4-Thia-1-pentanethiol can be compared with other thiols and thioethers:

    Methanethiol (CH3SH): A simple thiol with a strong odor, used as an odorant in natural gas.

    Ethanethiol (C2H5SH): Another simple thiol, used as an odorant and in organic synthesis.

    1-Butanethiol (C4H9SH): Similar to this compound but without the internal sulfur atom, used in organic synthesis.

Uniqueness

This compound is unique due to the presence of an internal sulfur atom within the carbon chain, which gives it distinct chemical properties compared to other thiols. This structural feature allows it to participate in specific reactions and applications that other thiols may not be suitable for.

Properties

IUPAC Name

3-methylsulfanylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c1-6-4-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSINCGJNDJREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26718-09-2
Record name 3-(methylsulfanyl)propane-1-thiol
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